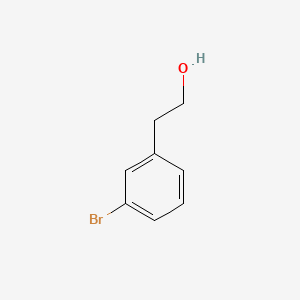

3-Bromophenethyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTFLKHCSZSFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370116 | |

| Record name | 3-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28229-69-8 | |

| Record name | 3-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromophenethyl Alcohol from 3-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3-bromophenethyl alcohol from 3-bromophenylacetic acid. The core of this transformation involves the reduction of a carboxylic acid to a primary alcohol. This document details the most common and effective methods for this conversion, including experimental protocols and comparative data.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precursor, 3-bromophenylacetic acid, is a readily available starting material. This guide focuses on two primary, high-yield methods for this conversion: reduction with lithium aluminum hydride (LiAlH₄) and reduction with borane-tetrahydrofuran complex (BH₃·THF).

Reaction Pathway

The overall transformation is the reduction of the carboxylic acid functional group of 3-bromophenylacetic acid to a primary alcohol, yielding this compound.

Caption: Chemical transformation of 3-Bromophenylacetic Acid.

Comparative Data of Reduction Methods

The choice of reducing agent is critical and depends on factors such as functional group tolerance, safety, and scalability. Below is a summary of the key quantitative aspects of the two primary methods.

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |

| Typical Yield | >90% (for phenylacetic acid)[1] | Generally high, comparable to LiAlH₄ |

| Reaction Time | 0.5 - 2 hours | 1 - 8 hours[2] |

| Reaction Temperature | 0 °C to reflux[1] | 0 °C to 50 °C[2] |

| Selectivity | Low (reduces most carbonyls)[3] | High (selective for carboxylic acids)[4][5] |

| Key Safety Concerns | Highly pyrophoric, reacts violently with water[6] | Flammable, generates hydrogen gas upon decomposition[5] |

Experimental Protocols

Detailed methodologies for the two primary reduction methods are provided below. These protocols are based on established procedures for similar substrates and should be adapted with appropriate safety precautions.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[3]

Experimental Workflow:

Caption: Workflow for LiAlH₄ Reduction.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flushed with dry nitrogen.

-

Reagent Addition: A suspension of lithium aluminum hydride (1.25 equivalents) in anhydrous tetrahydrofuran (THF) is placed in the flask. A solution of 3-bromophenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated to maintain reflux for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is a highly selective reducing agent for carboxylic acids, offering an advantage when other reducible functional groups are present.[4][5]

Experimental Workflow:

Caption: Workflow for Borane Reduction.

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-bromophenylacetic acid (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 equivalent) is added dropwise via syringe.[2]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.[2] Reaction progress is monitored by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.[2]

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol until gas evolution ceases.[2]

-

Isolation: The mixture is stirred at room temperature for 2 hours, then poured into water and extracted with ethyl acetate.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.[2]

Conclusion

Both lithium aluminum hydride and borane-tetrahydrofuran are effective reagents for the synthesis of this compound from 3-bromophenylacetic acid. The choice between these methods will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and available equipment. For substrates with multiple functional groups, the high selectivity of borane makes it the preferred reagent. For straightforward reductions where selectivity is not a concern, the faster reaction times of lithium aluminum hydride may be advantageous. Proper safety precautions are paramount when working with these highly reactive hydride reagents.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromophenethyl alcohol. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for its mesylate derivative, which is instrumental in the development of drug candidates.[1][2] This document consolidates essential data, experimental protocols, and safety information to support its use in research and development.

Chemical Identity and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[3] It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 28229-69-8[3] |

| Molecular Formula | C₈H₉BrO[3] |

| Molecular Weight | 201.06 g/mol |

| InChI | InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |

| InChIKey | PTTFLKHCSZSFOL-UHFFFAOYSA-N |

| SMILES | OCCc1cccc(Br)c1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless or light yellow liquid[3] |

| Boiling Point | 107-110 °C at 1 mmHg |

| Density | 1.478 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5732 |

| Flash Point | >230 °F (>110 °C)[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is characterized by the following signals:

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41-7.35 | m | 2H | Aromatic protons |

| 7.23-7.16 | m | 2H | Aromatic protons |

| 3.87 | t, J = 6.5 Hz | 2H | -CH₂-OH |

| 2.86 | t, J = 6.5 Hz | 2H | Ar-CH₂- |

Data sourced from ChemicalBook.[4]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups. Key expected peaks include:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5][6]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1050-1250 cm⁻¹ region.[7]

-

C-Br stretch: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 3-bromophenylacetic acid.[4]

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolve 3-bromophenylacetic acid (2.00 g, 9.3 mmol) in tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol) to the solution at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.

-

After the reaction is complete, cool the mixture back to 0 °C.

-

Quench the reaction by the dropwise addition of water (10 mL).

-

Separate the organic layer and wash it with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using an eluent of 50% ethyl acetate in heptane to yield this compound as a colorless oil.[4]

Mesylation of this compound

This compound is a common starting material for the synthesis of its mesylate derivative, a key intermediate in drug synthesis.[11][12]

Experimental Workflow for the Mesylation of this compound

Caption: Workflow for the mesylation of this compound.

Detailed Methodology:

-

Dissolve this compound (1 equivalent) in dry dichloromethane (DCM, 10 volumes) and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the mixture at 0 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mesylate.[13][14]

Reactivity and Stability

Information on the detailed reactivity and stability of this compound is limited in the available literature. However, based on its structure, the following can be inferred:

-

Reactivity: The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[15] It can also be converted to other functional groups through substitution reactions, with the conversion to its mesylate being a prime example.[11][12] The aromatic ring can participate in electrophilic substitution reactions, directed by the bromo and ethyl alcohol substituents.

-

Stability: The compound is expected to be stable under standard laboratory conditions.[16] However, prolonged exposure to strong oxidizing agents, high temperatures, or UV light may lead to degradation. A forced degradation study on a similar compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, showed potential for degradation under acidic, basic, oxidative, and thermal stress.[17]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. A significant application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[18] SERMs are a class of drugs that act on estrogen receptors, exhibiting agonist or antagonist effects in a tissue-specific manner.[19]

Raloxifene , a SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women, is a prominent example where phenethyl alcohol derivatives are utilized in its synthesis.[11][12][20] While the direct synthesis of Raloxifene from this compound is not explicitly detailed in the searched results, the general synthetic strategies for Raloxifene and other SERMs often involve intermediates that can be derived from substituted phenethyl alcohols.[1][4][11][12]

Safety Information

Table 4: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Data sourced from PubChem.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area.

-

Store in a cool, dry place away from incompatible materials.

-

Keep the container tightly closed.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a detailed summary of its physicochemical properties, spectroscopic data, synthesis, and a key synthetic application. The information presented herein is intended to be a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [nanfangchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. youtube.com [youtube.com]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]

- 15. eopcw.com [eopcw.com]

- 16. echemi.com [echemi.com]

- 17. benchchem.com [benchchem.com]

- 18. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 19. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. heteroletters.org [heteroletters.org]

In-Depth Technical Guide to 3-Bromophenethyl Alcohol (CAS: 28229-69-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-Bromophenethyl alcohol, a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science.[1][2] This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores its potential biological relevance.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the phenyl ring.[4]

| Property | Value | Reference |

| CAS Number | 28229-69-8 | [1][3][5] |

| Molecular Formula | C₈H₉BrO | [1][3][5] |

| Molecular Weight | 201.06 g/mol | [5] |

| Appearance | Colorless or light yellow liquid | [1][3] |

| Boiling Point | 107-110 °C at 1 mmHg | [5] |

| Density | 1.478 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5732 | [5] |

| Flash Point | >230 °F (>110 °C) | [1] |

Spectroscopic Characterization Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.41-7.35 (m, 2H), 7.23-7.16 (m, 2H), 3.87 (t, J = 6.5 Hz, 2H), 2.86 (t, J = 6.5 Hz, 2H) |

| Mass Spectrometry (m/z) | 224/226 [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key characterization experiments for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments to confirm the molecular structure.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and characteristic fragment ion peaks. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the infrared beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands. Key expected peaks for this compound include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, around 3000-2850 cm⁻¹), C=C aromatic ring stretches (around 1600-1450 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

Potential Biological Significance and Signaling Pathway

While specific biological activities of this compound are not extensively documented, studies on related halogenated phenylethanolamines suggest potential interactions with adrenergic signaling pathways.[1] Halogenated phenylethanolamines have been shown to exhibit beta-adrenolytic effects.[1] This suggests that this compound could potentially modulate the activity of adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like this compound.

References

Molecular structure and weight of 3-Bromophenethyl alcohol

An In-depth Technical Guide to 3-Bromophenethyl Alcohol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize halogenated phenethyl alcohol derivatives as intermediates.

Molecular Structure and Properties

This compound is a derivative of phenethyl alcohol featuring a bromine atom substituted at the meta-position (position 3) of the benzene ring. This substitution significantly influences the molecule's reactivity and physical properties, making it a valuable building block in organic synthesis.

Molecular Identifiers and Structure:

| Identifier | Value |

| IUPAC Name | 2-(3-bromophenyl)ethan-1-ol |

| CAS Number | 28229-69-8[1] |

| Molecular Formula | C₈H₉BrO[1][2][3] |

| SMILES | OCCc1cccc(Br)c1 |

| InChI | 1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |

| InChI Key | PTTFLKHCSZSFOL-UHFFFAOYSA-N |

Physicochemical Data:

The quantitative properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 201.06 g/mol [2] |

| Appearance | Colorless or light yellow liquid[1][4] |

| Boiling Point | 107-110 °C at 1 mmHg[1][4] |

| Density | 1.478 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.5732[1] |

| Flash Point | >230 °F (>110 °C)[1] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reduction of 3-bromophenylacetic acid. The following protocol is based on established procedures.[4]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound from 3-bromophenylacetic acid.

Materials:

-

3-bromophenylacetic acid (2.00 g, 9.3 mmol)

-

Boran-dimethyl sulfide complex (BH₃-Me₂S, 7 mL of a 2M solution in THF, 14.0 mmol)

-

Water

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Heptane

Procedure:

-

A solution of 3-bromophenylacetic acid (2.00 g, 9.3 mmol) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

BH₃-Me₂S (7 mL of a 2M THF solution) is added slowly to the cooled solution.[4]

-

The reaction mixture is allowed to warm to room temperature and is stirred continuously for 20 hours.[4]

-

After 20 hours, the mixture is cooled back to 0 °C.

-

The reaction is quenched by the dropwise addition of water (10 mL).[4]

-

The organic layer is separated, washed with brine (20 mL), and dried over anhydrous MgSO₄.[4]

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography using 50% ethyl acetate in heptane as the eluent to give this compound as a colorless oil.[4]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

General Analytical Workflow

Caption: General workflow for the analytical characterization of synthesized compounds.

¹H NMR Spectroscopy: Proton NMR is used to confirm the carbon-hydrogen framework of the molecule.

-

Expected Signals: The ¹H NMR spectrum for this compound in CDCl₃ shows characteristic signals: two multiplets for the aromatic protons between δ 7.16-7.41 ppm, a triplet for the methylene group adjacent to the hydroxyl group (–CH₂OH) at approximately δ 3.87 ppm, and a triplet for the benzylic methylene group (Ar–CH₂) at around δ 2.86 ppm.[4] The integration of these peaks should correspond to a 4:2:2 proton ratio.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Fragmentation: Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[5][6][7] For this compound, the molecular ion peak [M]+ would be expected around m/z 200/202, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]+ may be observed at m/z 224/226.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Absorptions: The IR spectrum of an alcohol is characterized by a strong and broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[5] A strong C-O stretching absorption is also expected around 1000-1075 cm⁻¹.[5]

Applications in Research and Development

This compound serves as a key starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It can be used to introduce the 3-bromophenethyl moiety into target structures. For instance, it may be used as a precursor in the synthesis of its mesylate derivative, which is a good leaving group for subsequent nucleophilic substitution reactions.[4]

References

- 1. This compound [nanfangchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | 28229-69-8 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Spectroscopic data interpretation for 3-Bromophenethyl alcohol (NMR, IR, MS)

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-bromophenethyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development to facilitate its identification and characterization.

Molecular Structure and Spectroscopic Overview

Structure: this compound Molecular Formula: C₈H₉BrO Molecular Weight: 201.06 g/mol [1] CAS Number: 28229-69-8[1]

The structural elucidation of this compound is achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide crucial data.

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.15 - 7.40 | Multiplet | 4H |

| Methylene (-CH₂-OH) | ~3.85 | Triplet | 2H |

| Methylene (Ar-CH₂-) | ~2.85 | Triplet | 2H |

| Hydroxyl (-OH) | Variable (e.g., ~1.6-2.5) | Singlet (broad) | 1H |

Interpretation:

-

The complex multiplet in the aromatic region (7.15-7.40 ppm) is characteristic of a substituted benzene ring.

-

The downfield triplet at approximately 3.85 ppm corresponds to the methylene protons adjacent to the electronegative oxygen atom of the alcohol.[2]

-

The triplet at around 2.85 ppm is assigned to the benzylic methylene protons.

-

The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature.[3] This peak would disappear upon a "D₂O shake," confirming its assignment.[2]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH) | ~126 - 132 |

| Aromatic (C-CH₂) | ~141 |

| Methylene (-CH₂-OH) | ~63 |

| Methylene (Ar-CH₂-) | ~39 |

Interpretation:

-

Six distinct signals are expected for the eight carbon atoms due to the symmetry of the aromatic ring.

-

The carbon attached to the bromine (C-Br) appears around 122 ppm.

-

The signals for the aromatic CH carbons are observed in the typical range of 126-132 ppm.[4]

-

The ipso-carbon (C-CH₂) is found further downfield at approximately 141 ppm.[4]

-

The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded by the oxygen and appears around 63 ppm.[4]

-

The benzylic methylene carbon (Ar-CH₂) has a chemical shift of about 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Interpretation:

-

A prominent, broad absorption in the region of 3200-3550 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.[6]

-

Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[7]

-

The peaks in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic methylene groups.[7]

-

The presence of the aromatic ring is further confirmed by C=C stretching absorptions between 1450 and 1600 cm⁻¹.[7]

-

A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹.[6]

-

The C-Br stretch typically appears in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

| m/z | Relative Intensity | Proposed Fragment |

| 200/202 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 182/184 | Low | [M - H₂O]⁺ |

| 171/173 | Moderate | [M - CH₂OH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 31 | High | [CH₂OH]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed as a pair of peaks at m/z 200 and 202 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

A small peak corresponding to the loss of water (18 amu) at m/z 182/184 is a common fragmentation pathway for alcohols.[8][9]

-

Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic fragmentation for primary alcohols.[6] This results in the formation of a stable [CH₂OH]⁺ fragment at m/z 31.

-

Another significant fragmentation is the benzylic cleavage to lose the CH₂OH group, leading to the formation of the bromobenzyl radical and a tropylium ion fragment at m/z 91.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12] The final volume in the tube should be around 4-5 cm.

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using appropriate pulse sequences and parameters.[10]

Infrared (IR) Spectroscopy (Neat Liquid/Thin Film)

-

Sample Preparation: Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]

-

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14]

-

Data Acquisition: Mount the plates in the spectrometer's sample holder. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[15] Further dilution may be necessary.

-

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which vaporizes the sample.[16]

-

Ionization and Analysis: In the ion source, high-energy electrons bombard the vaporized molecules, causing ionization and fragmentation.[17] The resulting ions are then accelerated, separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and detected.[16]

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for combining data from different spectroscopic techniques to elucidate the structure of an unknown compound like this compound.

Caption: Logical workflow for spectroscopic data integration.

References

- 1. 3-溴苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Bromophenethyl alcohol, specifically its boiling point under vacuum and its density. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.

Physicochemical Data of this compound

The following table summarizes the essential quantitative data for this compound.

| Property | Value | Conditions |

| Boiling Point | 107-110 °C | at 1 mm Hg[1][2] |

| Density | 1.478 g/mL | at 25 °C[1][2] |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | [3] |

| Appearance | Colorless or light yellow liquid | [1] |

| Refractive Index | 1.5732 | at 20°C[1][2] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

Experimental Protocols

Determination of Boiling Point Under Vacuum (Vacuum Distillation)

This protocol outlines the procedure for determining the boiling point of a liquid at a reduced pressure. This technique is crucial for compounds like this compound, which may decompose at their atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with ground glass joint

-

Short-path distillation head (or condenser and vacuum adapter)

-

Receiving flask

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Vacuum pump or water aspirator

-

Vacuum trap

-

Manometer (optional, but recommended for accurate pressure reading)

-

Thick-walled vacuum tubing

-

Joint grease

-

Clamps and stand

Procedure:

-

Apparatus Assembly:

-

Carefully inspect all glassware for cracks or defects before assembly.

-

Place a magnetic stir bar in the round-bottom flask and add the this compound.

-

Grease all ground glass joints to ensure a tight seal.

-

Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.

-

Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor.

-

-

System Evacuation:

-

Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source.

-

Turn on the cooling water to the condenser.

-

Begin stirring the liquid.

-

Turn on the vacuum source to evacuate the system. Check for leaks; there should be no hissing sounds.

-

-

Heating and Distillation:

-

Once the desired pressure is reached and stable, begin to gently heat the round-bottom flask using the heating mantle.

-

Observe the liquid for boiling and the condensation of vapor on the thermometer bulb.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

-

Shutdown:

-

Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.[4]

-

Turn off the cooling water.

-

Determination of Density using a Pycnometer

This protocol describes a precise method for determining the density of a liquid using a pycnometer (specific gravity bottle).[5]

Apparatus:

-

Pycnometer with a stopper containing a capillary hole

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Constant temperature water bath (optional, for high precision)

-

Distilled water (for calibration)

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₀).

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.

-

Weigh the water-filled pycnometer and record the mass (m₁).

-

The mass of the water is (m₁ - m₀).

-

Calculate the volume of the pycnometer (V) using the density of water (ρ_water) at the measured temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Insert the stopper, wipe the exterior dry, and ensure the temperature is the same as the calibration temperature (e.g., 25 °C).

-

Weigh the filled pycnometer and record the mass (m₂).

-

The mass of the this compound is (m₂ - m₀).

-

-

Calculation:

-

Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / V

-

Visualizations

Caption: Workflow for Boiling Point Determination under Vacuum.

Caption: Workflow for Density Determination using a Pycnometer.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. batman.edu.tr [batman.edu.tr]

- 3. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

Potential Biological Activity of Brominated Phenethyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl alcohol is a simple aromatic alcohol with a characteristic rose-like odor, found in various essential oils. Its derivatives, particularly those incorporating bromine atoms into the phenyl ring, are of growing interest in medicinal chemistry. The introduction of bromine, a halogen atom, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, leading to enhanced potency, selectivity, or novel mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of brominated phenethyl alcohols, with a focus on their antimicrobial, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents.

Synthesis of Brominated Phenethyl Alcohols

The synthesis of brominated phenethyl alcohols can be achieved through several established chemical routes. A common strategy involves the bromination of phenethyl alcohol itself or a suitable precursor.

General Synthesis Workflow

Caption: General synthetic routes to brominated phenethyl alcohols.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination of Phenethyl Alcohol

This protocol describes a general method for the direct bromination of the aromatic ring of phenethyl alcohol.

-

Materials: Phenethyl alcohol, elemental bromine (Br₂), a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃), and a suitable solvent (e.g., dichloromethane, DCM).

-

Procedure: a. Dissolve phenethyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution in an ice bath. c. Add the Lewis acid catalyst to the solution. d. Slowly add a solution of elemental bromine in the same solvent to the reaction mixture via the dropping funnel. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine. g. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product using column chromatography on silica gel.

Protocol 2: Synthesis of (2-Bromoethyl)benzene via the Appel Reaction

This protocol details the conversion of the hydroxyl group of phenethyl alcohol to a bromide.

-

Materials: 2-Phenylethyl alcohol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and dichloromethane (DCM).

-

Procedure: a. To a solution of 2-phenylethyl alcohol and carbon tetrabromide in DCM at 0 °C, add a solution of triphenylphosphine in DCM. b. Stir the reaction mixture at room temperature for 1 hour. c. Monitor the reaction by TLC. d. Concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate eluent) to yield (2-bromoethyl)benzene.

Antimicrobial Activity

Phenethyl alcohol itself is known to possess antimicrobial properties, and bromination of the aromatic ring can modulate this activity. The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane.

Quantitative Antimicrobial Data

The following table summarizes the available minimum inhibitory concentration (MIC) data for some brominated phenolic compounds. While not direct analogues of brominated phenethyl alcohols, they provide an indication of the potential antimicrobial efficacy of such structures.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Materials: Test compound, bacterial strain, appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, and a spectrophotometer.

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate. c. Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL). d. Add the bacterial inoculum to each well containing the test compound dilutions. e. Include positive (no compound) and negative (no bacteria) controls. f. Incubate the plate at 37°C for 18-24 hours. g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Antimicrobial Action

Caption: Postulated mechanism of antimicrobial action.

Anticancer Activity

The anticancer potential of brominated aromatic compounds is an active area of research. Bromophenol hybrids, for instance, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

Data for simple brominated phenethyl alcohols is limited. The table below presents IC₅₀ values for related bromophenol hybrids to illustrate the potential potency.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 17a | A549 (Lung) | 2.54 |

| Bel7402 (Liver) | 3.16 | |

| HepG2 (Liver) | 4.32 | |

| HCT116 (Colon) | 1.87 | |

| Caco2 (Colon) | 5.21 | |

| Compound 17b | A549 (Lung) | 3.12 |

| Bel7402 (Liver) | 4.28 | |

| HepG2 (Liver) | 5.16 | |

| HCT116 (Colon) | 2.53 | |

| Caco2 (Colon) | 6.45 | |

| *Note: Compounds 17a and 17b are complex bromophenol hybrids, not simple brominated phenethyl alcohols. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Materials: Cancer cell line, appropriate cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Proposed Anticancer Signaling Pathway

Caption: A potential ROS-mediated apoptotic pathway.

Neuroprotective and Other Activities

The therapeutic potential of phenethyl alcohol derivatives extends to the central nervous system. While specific data on brominated phenethyl alcohols is scarce, the parent compound has been investigated for its neuroprotective effects.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of a compound against an induced neuronal injury.

-

Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, a neurotoxic agent (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or glutamate for excitotoxicity), test compound, and a cell viability assay kit (e.g., MTT or LDH release assay).

-

Procedure: a. Culture neuronal cells in a suitable plate format. b. Pre-treat the cells with various concentrations of the test compound for a specific duration. c. Induce neuronal injury by adding the neurotoxic agent. d. Co-incubate the cells with the test compound and the neurotoxin for a defined period. e. Assess cell viability using a chosen assay. f. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the neurotoxin compared to the neurotoxin-only control.

Structure-Activity Relationships (SAR)

-

Lipophilicity: The addition of bromine atoms generally increases the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic pockets in target proteins, potentially increasing both efficacy and toxicity.

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but an ortho-, para-director in electrophilic aromatic substitution due to resonance. These electronic modifications can influence the molecule's ability to participate in hydrogen bonding or other interactions with biological targets.

-

Steric Hindrance: The size of the bromine atom can introduce steric hindrance, which may affect the binding affinity and selectivity of the compound for its target. The position of the bromine (ortho, meta, or para) will significantly impact the overall shape and steric profile of the molecule.

Toxicology and Safety

The toxicological profile of brominated phenethyl alcohols is not well-characterized. Data on the parent compound, phenethyl alcohol, indicates low to moderate acute toxicity. However, the introduction of bromine can significantly alter the toxicological properties of a molecule. Brominated aromatic compounds, in general, are known for their persistence in the environment and potential for bioaccumulation. Some brominated flame retardants have been associated with adverse health effects. Therefore, a thorough toxicological evaluation of any new brominated phenethyl alcohol derivative is crucial.

Conclusion and Future Directions

Brominated phenethyl alcohols represent a promising, yet underexplored, class of compounds with potential applications in antimicrobial, anticancer, and neuroprotective therapies. The available data on related brominated aromatic structures suggests that these compounds are likely to exhibit interesting biological activities. However, a systematic investigation is required to fully elucidate their therapeutic potential. Future research should focus on:

-

The synthesis of a comprehensive library of brominated phenethyl alcohol derivatives with varying substitution patterns.

-

Systematic screening of these compounds for their antimicrobial, anticancer, and neuroprotective activities, including the determination of quantitative measures such as MIC, IC₅₀, and EC₅₀ values.

-

Elucidation of the specific molecular mechanisms of action and the signaling pathways involved.

-

Detailed structure-activity relationship studies to guide the optimization of lead compounds.

-

Thorough toxicological evaluation to assess the safety profile of promising candidates.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide on the Enthalpy of Vaporization for Phenethyl Alcohol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A summary of the experimentally determined enthalpy of vaporization for phenethyl alcohol at standard conditions is provided in Table 1. At present, a comprehensive, publicly available dataset of experimentally determined ΔHvap values for a wide range of phenethyl alcohol derivatives could not be compiled. The data for the parent compound serves as a crucial reference point for researchers investigating the effects of substitution on this thermodynamic property.

Table 1: Enthalpy of Vaporization of Phenethyl Alcohol (2-phenylethanol)

| Compound Name | CAS Number | Molecular Formula | ΔHvap° (kJ/mol) at 298.15 K |

| Phenethyl alcohol | 60-12-8 | C8H10O | 69.0 ± 5.0[1][2] |

Note: The value represents an average of multiple experimental determinations.[1][2]

Experimental Protocols

The determination of the enthalpy of vaporization is a critical experimental undertaking in thermochemistry. The following sections detail the primary methodologies employed for such measurements, providing a procedural foundation for researchers.

Calorimetry offers a direct method for measuring the heat absorbed during the phase transition from liquid to gas.

Principle: A known mass of the substance is vaporized within a calorimeter, and the associated heat flow is measured. The enthalpy of vaporization is then calculated from the heat absorbed and the amount of substance vaporized.

Detailed Methodology:

-

Sample Preparation: A precise mass of the phenethyl alcohol derivative is placed in a sample container within the calorimeter.

-

Vaporization: The sample is heated to a constant temperature to induce vaporization. This can be achieved by passing a stream of inert gas over the sample or by reducing the pressure.

-

Heat Flow Measurement: The calorimeter measures the heat absorbed by the sample during vaporization. This is often done by measuring the temperature change of a surrounding fluid or by using a heat flux sensor.

-

Quantification of Vaporized Sample: The amount of vaporized sample is determined, typically by weighing the sample container before and after the experiment or by condensing the vapor and measuring its mass.

-

Calculation: The molar enthalpy of vaporization is calculated using the following formula:

ΔHvap = q / n

where:

-

q is the heat absorbed during vaporization.

-

n is the number of moles of the vaporized sample.

-

Experimental Workflow for Calorimetric Measurement

Gas chromatography (GC) provides an indirect yet powerful method for determining the enthalpy of vaporization based on the relationship between retention time and temperature.

Principle: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization. In gas chromatography, the retention time of a compound is related to its vapor pressure. By measuring the retention time at different column temperatures, the enthalpy of vaporization can be determined.

Detailed Methodology:

-

Instrumentation: A gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a thermal conductivity detector (TCD) is required.

-

Sample and Standard Preparation: Solutions of the phenethyl alcohol derivative and a series of n-alkane standards are prepared in a volatile solvent.

-

Isothermal GC Analysis: The GC oven is set to a specific temperature, and the sample and standard solutions are injected. The retention times for all compounds are recorded.

-

Temperature Variation: The process is repeated at several different oven temperatures, ensuring a range of at least 30-40 K.

-

Data Analysis:

-

For each isothermal run, the retention index (I) of the phenethyl alcohol derivative is calculated using the retention times of the n-alkane standards.

-

A plot of ln(I) versus 1/T (where T is the absolute temperature in Kelvin) is generated.

-

The slope of this plot is directly proportional to the enthalpy of vaporization. The relationship is given by:

Slope = - ΔHvap / R

where R is the ideal gas constant.

-

Experimental Workflow for GC-based Measurement

Conclusion

The enthalpy of vaporization is a fundamental thermodynamic property with significant implications for the handling and application of phenethyl alcohol and its derivatives in research and industry. While a comprehensive experimental dataset for the derivatives is currently lacking in the public domain, the well-established methodologies of calorimetry and gas chromatography provide robust frameworks for its determination. This guide serves as a foundational resource for researchers aiming to measure or understand the enthalpy of vaporization of these important aromatic compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromophenethyl Alcohol in Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromophenethyl alcohol as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. This document details key chemical transformations, provides step-by-step experimental protocols, and illustrates the logical workflow for the synthesis of advanced intermediates.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure incorporates a primary alcohol, which can be readily converted into a good leaving group, and an aryl bromide moiety, which serves as a handle for various cross-coupling reactions. This dual reactivity allows for sequential and diverse functionalization, making it an attractive starting material for the synthesis of complex molecular architectures, including substituted phenethylamines and other scaffolds prevalent in medicinal chemistry.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28229-69-8 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 107-110 °C at 1 mmHg |

| Density | 1.478 g/mL at 25 °C |

| Purity | Typically ≥97% |

Data sourced from commercially available product information.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place.

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile starting material for a variety of chemical transformations. Two key reactions that highlight its utility are the conversion of the alcohol to a sulfonate ester, which facilitates nucleophilic substitution, and the use of the aryl bromide in palladium-catalyzed cross-coupling reactions.

Synthesis of 2-(3-Bromophenyl)ethyl Methanesulfonate

To enhance the reactivity of the ethyl alcohol moiety for nucleophilic substitution, the hydroxyl group is converted into a better leaving group, typically a mesylate.

Experimental Protocol: Mesylation of this compound

This protocol describes the conversion of this compound to 2-(3-bromophenyl)ethyl methanesulfonate.

-

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(3-bromophenyl)ethyl methanesulfonate.

-

Table 2: Representative Quantitative Data for Mesylation

| Reactant | Molar Eq. | Product | Typical Yield | Purity |

| This compound | 1.0 | 2-(3-Bromophenyl)ethyl methanesulfonate | >90% | >95% (by NMR) |

Nucleophilic Substitution with an Amine

The resulting mesylate is an excellent substrate for Sₙ2 reactions with various nucleophiles, including primary and secondary amines, to generate substituted phenethylamines. This is a crucial step in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate

This protocol details the reaction of 2-(3-bromophenyl)ethyl methanesulfonate with a protected aminopiperidine derivative.

-

Materials:

-

2-(3-Bromophenyl)ethyl methanesulfonate

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

-

Add a solution of 2-(3-bromophenyl)ethyl methanesulfonate (1.0 eq) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate.

-

Table 3: Representative Quantitative Data for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| 2-(3-Bromophenyl)ethyl methanesulfonate | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 4-(2-(3-bromophenyl)ethylamino)piperidine-1-carboxylate | 70-85% |

Suzuki-Miyaura Cross-Coupling Reaction

The aryl bromide functionality of this compound and its derivatives serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromophenethyl Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

-

Materials:

-

3-Bromophenethyl derivative (e.g., product from the nucleophilic substitution)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

In a flame-dried round-bottom flask, combine the 3-bromophenethyl derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Table 4: Representative Quantitative Data for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| 3-Bromophenethyl derivative | Arylboronic acid | Biaryl product | 60-90% |

Application in Drug Discovery: Synthesis of an Opioid Receptor Agonist Precursor

The synthetic utility of this compound is exemplified in the synthesis of precursors for potent opioid receptor agonists. For instance, the core structure of Brorphine, a potent µ-opioid receptor agonist, features a substituted phenylethyl moiety attached to a piperidine ring. The synthetic workflow described above can be adapted to construct key intermediates for such molecules.

Caption: Synthetic workflow from this compound to an advanced precursor for an opioid receptor agonist.

Signaling Pathway of µ-Opioid Receptor Agonists

Opioid receptors, including the µ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade that ultimately leads to the analgesic and other physiological effects of opioids.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gαi/o and Gβγ subunits). The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting neurotransmitter release, which underlies the analgesic effect.

Protocol for synthesizing mesylate derivatives from 3-Bromophenethyl alcohol

Application Notes: Synthesis of 3-Bromophenethyl Mesylate

Introduction

In organic synthesis, the conversion of alcohols into more reactive species is a fundamental transformation. The hydroxyl group (-OH) is a notoriously poor leaving group for nucleophilic substitution or elimination reactions. To overcome this, it is often converted into a sulfonate ester, such as a methanesulfonate (mesylate). 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative, 3-bromophenethyl mesylate (m-Br-C₆H₄CH₂CH₂OMs), by treatment with methanesulfonyl chloride (MsCl).[1] This transformation equips the molecule with an excellent leaving group, the mesylate anion, which is stabilized by resonance, facilitating subsequent reactions.

The protocol described herein details a simple, rapid, and high-yielding procedure for the mesylation of this compound using methanesulfonyl chloride in the presence of triethylamine as a non-nucleophilic base.[2] This method is broadly applicable to primary alcohols and is performed under mild conditions, minimizing side reactions.

Principle of the Reaction

The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of methanesulfonyl chloride. A base, typically triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[3] The mechanism is believed to involve the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cb elimination of HCl from MsCl, promoted by the base. The alcohol then rapidly adds to the sulfene to generate the mesylate product.[4] The resulting mesylate group is an excellent leaving group, approximately three times less reactive towards solvolysis than the corresponding tosylate, making it a versatile intermediate for various nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[2][5]

Experimental Protocol: Synthesis of 3-Bromophenethyl Mesylate

This protocol outlines the procedure for the synthesis of 3-bromophenethyl mesylate from this compound.

1. Materials and Reagents

The following table lists the key reagents and their relevant properties.

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| This compound | BrC₆H₄CH₂CH₂OH | 201.06 | 1.478 | 107-110 (at 1 mmHg) | Starting material. |

| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | 114.54 | 1.480 | 161 | Highly toxic, corrosive, and a lachrymator. Handle in a fume hood.[6][7] |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 | 89 | Corrosive base with a strong odor. Handle in a fume hood.[8][9] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 40 | Volatile organic solvent. Use in a well-ventilated area.[10][11] |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~1.18 (37% aq.) | - | For aqueous workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | For aqueous workup. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Anhydrous, for drying. |

2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3. Reaction Setup and Procedure

The overall workflow for the synthesis is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. alkylamines.com [alkylamines.com]

- 9. Triethylamine - Sciencemadness Wiki [sciencemadness.org]

- 10. Methylene Chloride | Fisher Scientific [fishersci.com]

- 11. Dichloromethane - DCCEEW [dcceew.gov.au]

Application Notes: 3-Bromophenethyl Alcohol as a Precursor in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromophenethyl alcohol (CAS: 28229-69-8) is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive hydroxyl group and a bromine-substituted aromatic ring, allows for diverse functionalization, making it a valuable precursor for creating complex molecular architectures. This document outlines the key applications of this compound in the synthesis of two significant classes of compounds: Phenylethanolamine derivatives and Isoquinoline alkaloids. Detailed protocols and relevant biological pathways are provided.

Synthesis of Key Pharmaceutical Scaffolds